Home > Products > Screening Compounds P43091 > 3,5-dichloro-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
3,5-dichloro-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide - 887892-61-7

3,5-dichloro-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Catalog Number: EVT-2839349
CAS Number: 887892-61-7
Molecular Formula: C14H8Cl2N4O2
Molecular Weight: 335.14
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

While specific structural analysis data for 3,5-dichloro-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is not provided, the paper "Synthesis, Characterization And Biological Activities Of Sulfonamide Derivatives Bearing Piperidine Nucleus" [] describes the use of spectral analysis techniques like 1H-NMR, IR, and EI-MS to confirm the structures of similar compounds. These methods could be applied to analyze the molecular structure of this compound as well.

Applications
  • Enzyme Inhibition: The paper "Synthesis, Characterization And Biological Activities Of Sulfonamide Derivatives Bearing Piperidine Nucleus" [] highlights the potential of these compounds as inhibitors of enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, suggesting possible applications in treating neurological disorders and inflammatory conditions.
  • Antimicrobial Activity: The same study also reports the screening of similar compounds for activity against various Gram-positive and Gram-negative bacterial strains, hinting at potential applications as antibacterial agents. []

N-(2,2-dichloro-1-(2-(4-methylbenzoyl)hydrazine-1-carbothioamido)ethyl)benzamide

  • Compound Description: This compound serves as a key starting material for synthesizing several heterocyclic compounds, including 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. []
  • Relevance: This compound is a precursor to the synthesis of 1,3,4-oxadiazole derivatives, highlighting a shared synthetic pathway with 3,5-dichloro-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, which also contains the 1,3,4-oxadiazole moiety. []

N-(2,2-dichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide

  • Compound Description: This compound is a 1,3,4-oxadiazole derivative synthesized from N-(2,2-dichloro-1-(2-(4-methylbenzoyl)hydrazine-1-carbothioamido)ethyl)benzamide. []
  • Relevance: This compound shares the core 1,3,4-oxadiazole structure with 3,5-dichloro-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide. The structural difference lies in the substituent at the 5-position of the oxadiazole ring, with this compound bearing a p-tolyl group while the target compound possesses a pyridin-2-yl group. []

5-(p-tolyl)-1,3,4-thiadiazol-2-amine

  • Compound Description: This compound is a 1,3,4-thiadiazole derivative synthesized from N-(2,2-dichloro-1-(2-(4-methylbenzoyl)hydrazine-1-carbothioamido)ethyl)benzamide. []
  • Relevance: While this compound belongs to the 1,3,4-thiadiazole class, it showcases the exploration of different heterocyclic systems within the same research focusing on N-(2,2-dichloro-1-(2-(4-methylbenzoyl)hydrazine-1-carbothioamido)ethyl)benzamide as a versatile starting material, similarly to the synthesis of 3,5-dichloro-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, which involves the 1,3,4-oxadiazole core. []

2-((3-cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

  • Compound Description: This compound represents a series of 1,2,3,4-tetrahydropyrimidine derivatives containing various substituents, designed and synthesized using microwave irradiation as potential antimicrobial and antituberculosis agents. []
  • Relevance: These compounds highlight the incorporation of the 1,3,4-oxadiazole ring system into biologically active molecules, demonstrating the versatility of this scaffold in medicinal chemistry, similar to the application of the 1,3,4-oxadiazole core in 3,5-dichloro-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide. []

N-(((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)benzamide

  • Compound Description: Identified as a potential glycogen synthase kinase-3β (GSK-3β) inhibitor through molecular docking studies, this compound showcases the potential of N-amidoalkylated 2-amino-1,3,4-oxadiazole derivatives in developing treatments for Alzheimer's disease. []
  • Relevance: This compound shares the N-amidoalkylated 2-amino-1,3,4-oxadiazole core structure with 3,5-dichloro-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide. The difference lies in the substituents on the benzene ring and the 5-position of the oxadiazole ring. This compound suggests that modifications to these positions can lead to diverse biological activities. []
  • Compound Description: Identified as a potential GSK-3β inhibitor through molecular docking studies, this compound further emphasizes the potential of N-amidoalkylated 2-amino-1,3,4-oxadiazole derivatives in Alzheimer's disease treatment. []
  • Relevance: Similar to the previous compound, this compound shares the N-amidoalkylated 2-amino-1,3,4-oxadiazole core structure with 3,5-dichloro-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide. The variations in substituents highlight the potential for structural modifications to modulate biological activity within this class of compounds. []

Properties

CAS Number

887892-61-7

Product Name

3,5-dichloro-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

IUPAC Name

3,5-dichloro-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide

Molecular Formula

C14H8Cl2N4O2

Molecular Weight

335.14

InChI

InChI=1S/C14H8Cl2N4O2/c15-9-5-8(6-10(16)7-9)12(21)18-14-20-19-13(22-14)11-3-1-2-4-17-11/h1-7H,(H,18,20,21)

InChI Key

CWFFYBQHRDLTDL-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.